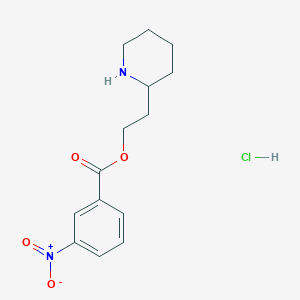

2-(Piperidin-2-yl)ethyl 3-nitrobenzoate hydrochloride

Descripción

2-(Piperidin-2-yl)ethyl 3-nitrobenzoate hydrochloride is a piperidine-containing ester derivative with a molecular structure characterized by a piperidin-2-yl ethyl group linked to a 3-nitrobenzoate moiety. This compound is listed under Ref: 3D-FJB29438 by CymitQuimica, with commercial availability in varying quantities .

Propiedades

IUPAC Name |

2-piperidin-2-ylethyl 3-nitrobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c17-14(11-4-3-6-13(10-11)16(18)19)20-9-7-12-5-1-2-8-15-12;/h3-4,6,10,12,15H,1-2,5,7-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKLUKVRJPUQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate hydrochloride typically involves the esterification of 3-nitrobenzoic acid with 2-(piperidin-2-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

the general approach would involve large-scale esterification reactions followed by purification steps such as distillation and crystallization to obtain the desired product in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(Piperidin-2-yl)ethyl 3-nitrobenzoate hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, alcohols, and appropriate solvents like ethanol or methanol.

Major Products Formed

Reduction: 2-(Piperidin-2-yl)ethyl 3-aminobenzoate hydrochloride.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Anti-inflammatory Properties

Research indicates that compounds related to 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate hydrochloride can modulate inflammatory responses. They are noted for their ability to reduce levels of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This modulation presents a valuable strategy for treating inflammatory diseases such as rheumatoid arthritis, psoriasis, and sepsis .

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized with similar structures have been tested against various bacterial strains, including Mycobacterium tuberculosis. The effectiveness of these compounds in inhibiting bacterial growth suggests potential applications in developing new antibiotics .

Neuroprotective Effects

The cholinergic hypothesis for Alzheimer's disease posits that enhancing cholinergic neurotransmission can be beneficial. Compounds like 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate hydrochloride may play a role in this area by acting as acetylcholinesterase inhibitors, thus potentially improving cognitive functions in neurodegenerative diseases .

Synthesis and Mechanistic Studies

Synthesis Techniques

The synthesis of 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate hydrochloride typically involves several chemical reactions, including the reaction of piperidine derivatives with nitrobenzoic acid esters. Various methods such as solvent evaporation and chromatography are employed to purify the final product .

Mechanistic Insights

Studies have explored the mechanisms through which this compound exerts its effects. For example, it has been shown to influence cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in cellular signaling pathways related to inflammation and immune responses .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and other interactions. This compound can modulate the activity of its molecular targets, leading to various biological effects .

Comparación Con Compuestos Similares

Key Observations:

- Piperidine Position : Piperidin-2-yl derivatives (target compound and ) exhibit conformational rigidity compared to piperidin-4-yl analogs (), which may influence receptor binding or metabolic pathways.

- Functional Group Impact : The benzoate ester in the target compound offers hydrolytic stability compared to acetate esters (), while the carboxylic acid in introduces ionization, affecting bioavailability.

Commercial and Research Relevance

- The target compound is priced at €1,048.00/g (1g scale) by CymitQuimica , reflecting its specialized synthetic route. In contrast, simpler analogs like and are likely lower-cost intermediates.

Actividad Biológica

2-(Piperidin-2-yl)ethyl 3-nitrobenzoate hydrochloride is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, mechanism of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring linked to a 3-nitrobenzoate moiety, which is crucial for its biological activity. The synthesis typically involves standard organic reactions such as nucleophilic substitution and reduction processes, yielding various derivatives that may exhibit different biological properties.

The biological activity of 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate hydrochloride is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can undergo reduction, forming an amino group that can participate in hydrogen bonding with biological molecules, thereby modulating their activity . This interaction can lead to various physiological effects, including anti-inflammatory and anticancer activities.

Anti-inflammatory Effects

Research indicates that compounds similar to 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate hydrochloride can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This inhibition is significant in conditions characterized by excessive inflammation, such as autoimmune diseases and sepsis .

Anticancer Potential

The compound has shown promise in inhibiting the growth of cancer cell lines. For instance, studies have demonstrated that nitro-containing compounds can induce apoptosis in various cancer cells by disrupting microtubule dynamics and inhibiting topoisomerase activity . The specific IC50 values for cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells are reported to be within the low micromolar range, indicating substantial potency .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of several nitro-containing compounds, including derivatives of 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate. The results indicated significant growth inhibition in MDA-MB-231 cells with an IC50 value of approximately 4.98 μM .

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could enhance caspase-3 activity, leading to increased apoptosis in cancer cells. The morphological changes observed under microscopy corroborated these findings.

- Anti-inflammatory Activity : Another study highlighted the compound's ability to modulate TNF-α levels in vitro, suggesting its potential therapeutic application in inflammatory diseases .

Data Table: Biological Activity Overview

| Biological Activity | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | 4.98 | Induction of apoptosis via caspase activation |

| Cytotoxicity | HepG2 | 14.65 | Inhibition of microtubule assembly |

| Anti-inflammatory | THP-1 Monocytes | N/A | Inhibition of TNF-α production |

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate hydrochloride?

- Methodological Answer : A typical synthesis involves:

- Step 1 : Preparation of the piperidine intermediate. Piperidin-2-yl ethanol can be synthesized via hydrogenation of pyridine derivatives using catalysts like Pd/C under hydrogen gas .

- Step 2 : Esterification. React 3-nitrobenzoic acid with thionyl chloride (SOCl₂) to form 3-nitrobenzoyl chloride, followed by coupling with the piperidine ethanol intermediate in anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) .

- Step 3 : Hydrochloride salt formation. Treat the free base with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if dust or aerosols are generated .

- Storage : Store in airtight containers at 2–8°C in a干燥, fireproof area. Avoid exposure to moisture or strong oxidizers .

- Spill Management : Isolate the area, use absorbent materials (e.g., vermiculite), and dispose of waste as hazardous organic salts .

- First Aid : For skin contact, wash with soap and water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR. Key signals: aromatic protons (~7.5–8.5 ppm for nitrobenzoate), piperidine methylene groups (~1.5–3.0 ppm) .

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (calculated for C₁₄H₁₇N₂O₄·HCl: 328.08 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystal Growth : Dissolve the compound in a solvent mixture (e.g., methanol/acetone) and allow slow evaporation. Crystals suitable for X-ray analysis typically form in 1–2 weeks .

- Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at 100 K. SHELX programs (SHELXD for solution, SHELXL for refinement) are recommended for small-molecule structures .

- Analysis : Validate bond lengths (C–N: ~1.47 Å, C=O: ~1.21 Å) and angles. Check for disorder in the piperidine ring or nitro group .

Q. What mechanistic insights explain the reactivity of the nitrobenzoate moiety in cross-coupling reactions?

- Methodological Answer :

- Electrophilic Reactivity : The nitro group acts as a strong electron-withdrawing group, activating the benzoate ester toward nucleophilic substitution. For example, in Pd-catalyzed couplings, the nitro group stabilizes transition states via resonance .

- Experimental Design : Perform kinetic studies (e.g., varying substituents on the benzoate) to assess Hammett parameters (σ values). Monitor reaction rates using UV-Vis or LC-MS .

Q. How can stability studies identify degradation pathways under varying pH conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), neutral, and alkaline (0.1 M NaOH) conditions at 40°C for 24 hours. Analyze degradation products via LC-MS .

- Key Degradants : Hydrolysis of the ester bond (yielding 3-nitrobenzoic acid and piperidine ethanol) or nitro group reduction (forming amino derivatives under reductive conditions) .

- Quantification : Use HPLC with calibration curves to quantify residual parent compound and degradants. Report % degradation at each pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.